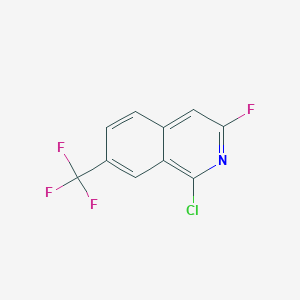
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making fluorinated isoquinolines valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable substituted benzene derivative, the following steps can be employed:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Cyclization: Formation of the isoquinoline ring through cyclization reactions.
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the isoquinoline ring.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process may include:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and dyes.
作用機序
The mechanism by which 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
- 1-Chloro-3-fluoroisoquinoline
- 1-Chloro-7-(trifluoromethyl)isoquinoline
- 3-Fluoro-7-(trifluoromethyl)isoquinoline
Uniqueness
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the isoquinoline ring. This unique structure can result in distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity compared to other similar compounds.
特性
分子式 |
C10H4ClF4N |
|---|---|
分子量 |
249.59 g/mol |
IUPAC名 |
1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4ClF4N/c11-9-7-4-6(10(13,14)15)2-1-5(7)3-8(12)16-9/h1-4H |
InChIキー |
DQOLJQQCBFYBQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C(N=C(C=C21)F)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


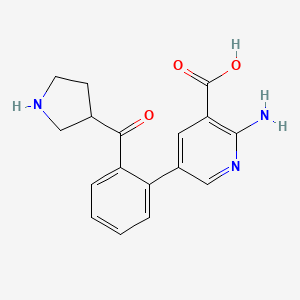
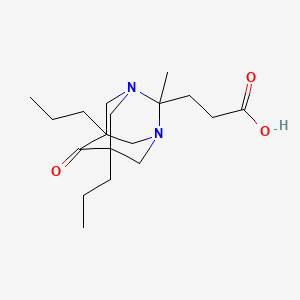



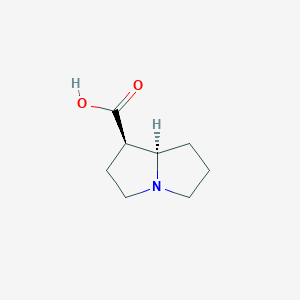
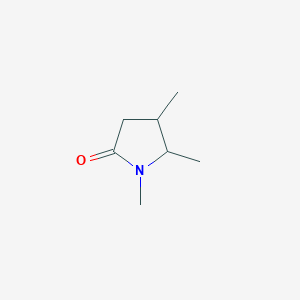

![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
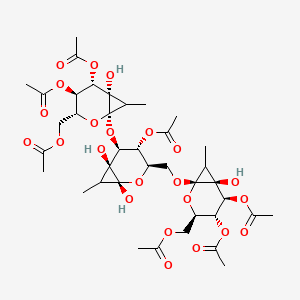

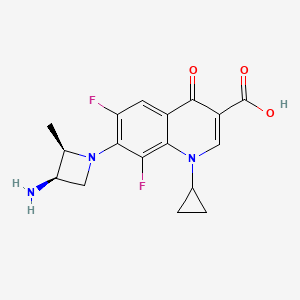

![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
